2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide
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Overview
Description
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a phenoxy group, a benzoxazole ring, and a pyridine moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide typically involves multiple steps:
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Formation of the Phenoxy Intermediate: : The initial step involves the preparation of the phenoxy intermediate. This can be achieved by reacting 5-methyl-2-(propan-2-yl)phenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.
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Benzoxazole Ring Formation: : The next step involves the synthesis of the benzoxazole ring. This can be done by reacting 2-aminophenol with 4-pyridinecarboxylic acid under dehydrating conditions to form the benzoxazole ring.
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Coupling Reaction: : The final step is the coupling of the phenoxyacetic acid intermediate with the benzoxazole derivative. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by:
Using Continuous Flow Reactors: This allows for better control over reaction conditions and improved yields.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing advanced purification methods such as crystallization, chromatography, and distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the phenoxy and benzoxazole moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction: : Reduction reactions can occur at the pyridine ring, converting it to a piperidine derivative. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the acetamide group. Reagents like sodium hydride and alkyl halides are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, alkyl halides, and acyl chlorides.
Major Products Formed
Oxidation: Formation of quinone derivatives and N-oxide compounds.
Reduction: Formation of piperidine derivatives and reduced benzoxazole compounds.
Substitution: Formation of alkylated and acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a potential candidate for investigating biological pathways and mechanisms.
Medicine
In medicine, the compound shows promise as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a potential candidate for therapeutic applications, including anti-inflammatory and anticancer treatments.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The benzoxazole and pyridine moieties are crucial for its binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction pathways.
Pathways: The compound can influence pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)benzamide]
- **2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzothiazol-5-yl]acetamide
- **2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzimidazol-5-yl]acetamide
Uniqueness
The uniqueness of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H23N3O3 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide |
InChI |
InChI=1S/C24H23N3O3/c1-15(2)19-6-4-16(3)12-22(19)29-14-23(28)26-18-5-7-21-20(13-18)27-24(30-21)17-8-10-25-11-9-17/h4-13,15H,14H2,1-3H3,(H,26,28) |
InChI Key |
ZANCRTCBJSSDSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 |
Origin of Product |
United States |
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